![molecular formula C20H22N2O2S2 B2824076 4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-39-0](/img/structure/B2824076.png)
4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
- A study by Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, which included compounds structurally similar to "4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide." These compounds demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).
Antioxidant Properties
- The same study by Küçükgüzel et al. also investigated the antioxidant properties of these celecoxib derivatives, suggesting potential in reducing oxidative stress (Küçükgüzel et al., 2013).
Anticancer Applications
- Several studies have explored the anticancer potential of compounds structurally related to the queried chemical. For example, Karakuş et al. (2018) synthesized benzenesulfonamide derivatives with notable activity against colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).
- Gomha et al. (2016) reported the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited significant anti-tumor activities against hepatocellular carcinoma (Gomha et al., 2016).
Antimicrobial and Anti-HIV Activity
- Compounds structurally similar to the queried chemical have also been investigated for their antimicrobial properties. For instance, a study by Sarvaiya et al. (2019) synthesized arylazopyrazole compounds demonstrating effective antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
- Iqbal et al. (2006) prepared benzenesulfonamides with an oxadiazole moiety showing antimicrobial and anti-HIV activities (Iqbal et al., 2006).
Photodynamic Therapy Applications
- A study by Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives, one of which incorporated a structurally similar benzenesulfonamide, showing promise in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Other Applications
- The compound and its derivatives have been explored in various other applications, including UV protection and textile treatments, as studied by Mohamed et al. (2020) (Mohamed et al., 2020).
properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-7-9-18(10-8-14)26(23,24)21-12-11-19-16(3)22-20(25-19)17-6-4-5-15(2)13-17/h4-10,13,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDSTOJBHWYSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

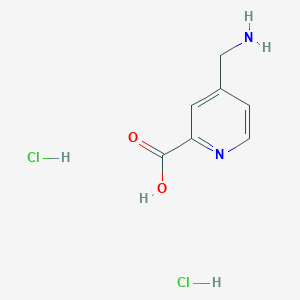
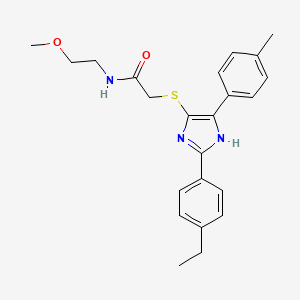
![2-Chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide](/img/structure/B2823998.png)
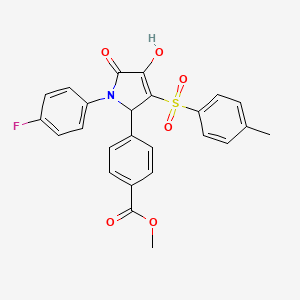

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2824003.png)
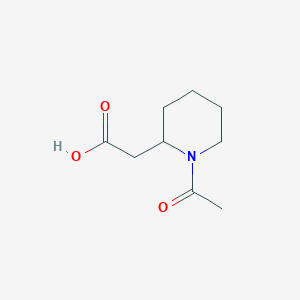

![2-[6-fluoro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2824010.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2824011.png)
![2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione](/img/structure/B2824012.png)
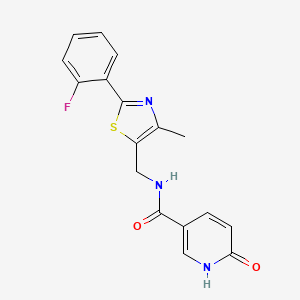
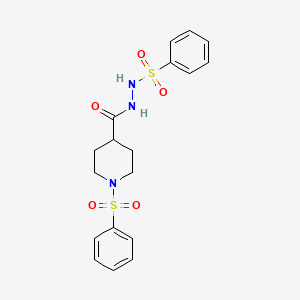
![2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2824016.png)